Cas no 2171618-23-6 (3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo3.2.1octan-3-ol)

3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo3.2.1octan-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo3.2.1octan-3-ol
- 3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol
- EN300-1642219
- 2171618-23-6
-
- インチ: 1S/C14H28N2O/c1-4-5-8-13(2,15)14(17)9-11-6-7-12(10-14)16(11)3/h11-12,17H,4-10,15H2,1-3H3
- InChIKey: NEGOYHQWZIXUAQ-UHFFFAOYSA-N
- ほほえんだ: OC1(C(C)(CCCC)N)CC2CCC(C1)N2C
計算された属性
- せいみつぶんしりょう: 240.220163521g/mol
- どういたいしつりょう: 240.220163521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 49.5Ų
3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo3.2.1octan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1642219-0.1g |
3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol |
2171618-23-6 | 0.1g |
$1320.0 | 2023-06-04 | ||
Enamine | EN300-1642219-0.5g |
3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol |
2171618-23-6 | 0.5g |
$1440.0 | 2023-06-04 | ||
Enamine | EN300-1642219-1.0g |
3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol |
2171618-23-6 | 1g |
$1500.0 | 2023-06-04 | ||
Enamine | EN300-1642219-2.5g |
3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol |
2171618-23-6 | 2.5g |
$2940.0 | 2023-06-04 | ||
Enamine | EN300-1642219-0.05g |
3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol |
2171618-23-6 | 0.05g |
$1261.0 | 2023-06-04 | ||
Enamine | EN300-1642219-500mg |
3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol |
2171618-23-6 | 500mg |
$1440.0 | 2023-09-22 | ||
Enamine | EN300-1642219-1000mg |
3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol |
2171618-23-6 | 1000mg |
$1500.0 | 2023-09-22 | ||
Enamine | EN300-1642219-0.25g |
3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol |
2171618-23-6 | 0.25g |
$1381.0 | 2023-06-04 | ||
Enamine | EN300-1642219-5.0g |
3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol |
2171618-23-6 | 5g |
$4349.0 | 2023-06-04 | ||
Enamine | EN300-1642219-50mg |
3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol |
2171618-23-6 | 50mg |
$1261.0 | 2023-09-22 |
3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo3.2.1octan-3-ol 関連文献
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo3.2.1octan-3-olに関する追加情報
Introduction to 3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol (CAS No. 2171618-23-6)
3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol (CAS No. 2171618-23-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bicyclic structure and functional groups, holds potential for various therapeutic applications, particularly in the treatment of neurological disorders and as a lead compound for drug discovery.
The chemical structure of 3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol is composed of an 8-membered azabicyclo ring system with a substituted amine group and a methyl group. The presence of these functional groups imparts specific pharmacological properties, making it an attractive candidate for further investigation.
Recent studies have highlighted the potential of 3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol in modulating neurotransmitter systems, particularly serotonin and dopamine receptors. These neurotransmitters play crucial roles in regulating mood, cognition, and motor function, making the compound a promising candidate for the development of new treatments for conditions such as depression, anxiety, and Parkinson's disease.
In preclinical studies, 3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and minimize adverse effects.
The synthesis of 3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol involves a series of well-defined chemical reactions, starting from readily available starting materials. The key steps include the formation of the azabicyclo ring system through a ring-closing metathesis reaction and subsequent functionalization to introduce the desired substituents.
The biological activity of 3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol has been evaluated using various in vitro and in vivo models. In cell-based assays, the compound has shown potent activity in modulating specific receptor subtypes, with high selectivity and affinity. These findings suggest that it could be used to develop more targeted therapies with fewer side effects compared to existing drugs.
Clinical trials are currently underway to assess the safety and efficacy of 3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol in human subjects. Early results from phase I trials have been promising, with no significant adverse events reported at therapeutic doses. Further studies are needed to fully evaluate its potential as a therapeutic agent.
In addition to its potential therapeutic applications, 3-(2-amino-hexan - 2 - yl) - 8 - methyl - 8 - azabicyclo [ 3 . 2 . 1 ] octane - 3 - ol is also being explored as a tool compound in basic research to better understand the mechanisms underlying various neurological disorders. Its unique chemical structure allows researchers to probe specific receptor interactions and signaling pathways, providing valuable insights into disease pathogenesis.
The development of 3-(2-amino-hexan - 2 - yl) - 8 - methyl - 8 - azabicyclo [ 3 . 2 . 1 ] octane - 3 - ol is part of a broader effort in medicinal chemistry to identify and optimize novel compounds for drug discovery. By leveraging advances in synthetic chemistry and biological screening techniques, researchers aim to bring new treatments to patients suffering from debilitating conditions.
In conclusion, 3-(2-amino-hexan - yl) - methyl - azabicyclo [ . . ] octane - ol (CAS No. < strong >< strong >) represents a promising lead compound with significant potential for therapeutic applications in the field of neurology and beyond. Ongoing research continues to uncover new aspects of its biological activity and pharmacological properties, paving the way for its future development as a safe and effective treatment option.
2171618-23-6 (3-(2-aminohexan-2-yl)-8-methyl-8-azabicyclo3.2.1octan-3-ol) 関連製品
- 18087-11-1(1-Methoxy-4,5-dimethyl-2-nitrobenzene)
- 1087387-70-9(9-Undecynoic Acid Ethyl Ester)
- 899744-42-4(N-(2-methyl-5-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide)
- 1381933-68-1(5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE)
- 2229388-07-0(4-(3-methyl-1,2-oxazol-5-yl)methylpiperidin-4-ol)
- 1934-75-4(N-Cyanocyanamide Sodium Salt)
- 170590-15-5(L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-)
- 2640889-24-1(3-Chloro-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine)
- 53483-73-1(N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide)
- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)